![molecular formula C23H15FN4O2 B2529538 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291863-24-5](/img/structure/B2529538.png)

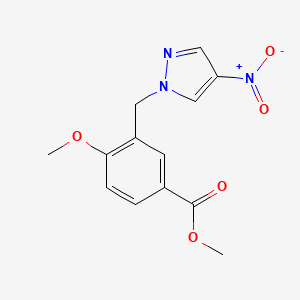

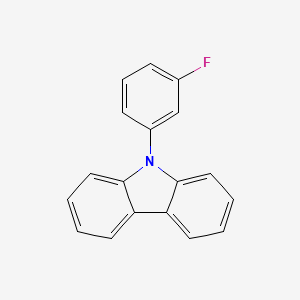

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves the preparation of key intermediates such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which is then further modified to introduce various substituents like the 1,3,4-oxadiazole ring . The synthesis may involve steps like refluxing, cyclization, and substitution reactions, as seen in the synthesis of similar compounds . The final structure is often confirmed using techniques such as NMR, IR, and Mass spectral studies, and in some cases, single crystal X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of multiple heterocyclic rings, which can significantly influence the compound's reactivity and interaction with biological targets. Single crystal X-ray diffraction studies have been used to determine the crystal system and lattice parameters of these compounds, providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

Compounds with the 1,2,4-oxadiazole ring are known to participate in various chemical reactions, including nucleophilic and electrophilic attacks, which can be influenced by the presence of electron-withdrawing or electron-donating groups such as the fluorophenyl moiety . The reactivity of these compounds can be further explored through computational density functional theory (DFT) calculations to identify reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including solubility, are influenced by the nature of the substituents and the overall molecular structure. Compounds with similar structures have been found to be soluble in organic solvents like CHCl3, DMF, and DMSO . The antimicrobial and anticancer activities of these compounds are often evaluated through biological screening against various bacterial, fungal, and cancer cell lines . The molecular docking studies provide insights into the potential interactions with biological targets, which is crucial for understanding the mechanism of action .

Applications De Recherche Scientifique

Synthesis and Material Properties

Compounds with structures similar to 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one have been synthesized and studied for their physicochemical properties, particularly for use in polymeric materials. For instance, sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties were synthesized, demonstrating excellent film-forming properties, thermal and chemical stability, and potential for use in high-performance polymers due to their proton conductivity and mechanical strength (Jin & Zhu, 2018).

Antimicrobial Activity

Derivatives of the compound have been explored for their antimicrobial properties. Research into various synthesized derivatives, such as 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives, has shown promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El-Hashash et al., 2012).

Anticancer Research

Compounds related to this compound have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. A study reported the synthesis of oxadiazol-phthalazinone derivatives with significant and selective anti-proliferative activity against liver and breast cancer cell lines, highlighting their potential as candidates for anticancer and antitumor studies (Hekal et al., 2020).

Molecular Docking and Biological Activity Studies

Some studies focus on the synthesis and biological evaluation of derivatives, including molecular docking studies to understand their interaction with biological targets. For example, derivatives have been synthesized and screened for various biological activities, including antibacterial and antioxidant activities, showing remarkable results in specific assays (S.V et al., 2019).

Safety and Hazards

Orientations Futures

Future research on 1,2,4-oxadiazole derivatives could focus on discovering novel molecules with excellent agricultural activities, as these compounds exhibit a broad spectrum of agricultural biological activities . Additionally, further studies could explore their potential as novel antibacterial agents .

Propriétés

IUPAC Name |

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNWKDZHYFJUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)

![3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2529461.png)

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)